2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
Historical Development of Dihydropyrazine Derivatives in Medicinal Chemistry
Dihydropyrazine derivatives have been integral to medicinal chemistry since their early 20th-century synthesis via thermal rearrangement of tetraarylhydrazines. The foundational work of Wieland (1911) and subsequent advancements in transition-metal-catalyzed C–N coupling reactions (e.g., Buchwald–Hartwig amination) enabled efficient access to N,N′-substituted dihydrophenazines, which exhibited unique photophysical properties. By the mid-20th century, alkali metal reductions of phenazine derivatives facilitated the synthesis of sterically hindered analogs, though yields remained low. Recent innovations, such as oxidative C–H amination and azomethine ylide-mediated dimerization, have expanded the structural diversity of dihydropyrazines, enabling precise control over electronic and steric properties. These developments laid the groundwork for exploring dihydropyrazines as scaffolds for antimicrobial and antitubercular agents, as evidenced by recent studies on 1,6-dihydropyrazine-2,3-dicarbonitriles.
Positioning of the Compound Within Contemporary Chemical Research
The target compound occupies a niche in antimicrobial research due to its hybrid structure, combining a 3-oxo-3,4-dihydropyrazin-2-yl core with a thioether-linked acetamide side chain. This design aligns with modern strategies to combat drug-resistant Mycobacterium tuberculosis, as demonstrated by structurally related dihydropyrazine dicarbonitriles showing activity against rifampicin- and isoniazid-resistant strains. The 3-chloro-4-fluorophenyl substituent further enhances lipophilicity and target engagement, mirroring trends in fluorinated antimicrobial agents.
Structural Significance of the 3-Oxo-3,4-dihydropyrazin-2-yl Scaffold
The 3-oxo group in the dihydropyrazine ring introduces a polarized carbonyl moiety, enabling hydrogen-bonding interactions with biological targets. This feature stabilizes the partially saturated ring system while modulating electron density across the conjugated π-system, as observed in analogous dihydrodibenzo[a,c]phenazines. The scaffold’s planar conformation facilitates π-π stacking with aromatic residues in enzyme active sites, a critical factor in its antimicrobial potency. Comparative studies of dihydropyrazines with varying oxidation states (e.g., fully aromatic vs. dihydro forms) reveal that the 3-oxo-3,4-dihydro configuration optimizes balance between metabolic stability and reactivity.
Research Relevance of the Thioether-Linked Acetamide Moiety
The thioether bridge (-S-) enhances metabolic stability compared to oxygen or nitrogen analogs, as sulfur’s lower electronegativity reduces susceptibility to oxidative degradation. In the target compound, the thioether connects the dihydropyrazine core to an N-(2-methoxyphenyl)acetamide group, which contributes to dual-mode binding: the methoxy group engages in hydrophobic interactions, while the acetamide’s carbonyl participates in hydrogen bonding. This design mirrors successful antitubercular agents like delamanid, where similar linkages improve membrane permeability.
Current Academic Interest and Emerging Research Trajectories
Recent studies emphasize functionalization of dihydropyrazines at the N1 and C5 positions to enhance target selectivity. The incorporation of halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) addresses pharmacokinetic challenges in CNS-penetrant antimicrobials, as fluorinated analogs demonstrate improved blood-brain barrier permeability. Additionally, computational modeling of thioether-acetamide conformations is emerging as a tool to predict binding affinities for kinase and oxidoreductase targets.
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-27-16-5-3-2-4-15(16)23-17(25)11-28-18-19(26)24(9-8-22-18)12-6-7-14(21)13(20)10-12/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFMWVLMZTZBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazinone Core: This step often starts with the condensation of appropriate hydrazine derivatives with diketones or keto acids to form the pyrazinone ring.
Introduction of the Thioether Linkage: The pyrazinone intermediate is then reacted with a thiol compound under conditions that promote the formation of a thioether bond.
Acetamide Substitution: The final step involves the acylation of the intermediate with 2-methoxyphenyl acetic acid or its derivatives to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazinone ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used under appropriate conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Various substituted derivatives: From substitution reactions.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure may allow it to act as a ligand in catalytic processes.
Biology and Medicine:
Pharmacological Studies: Due to its structural features, the compound is investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biochemical Probes: It can be used to study biological pathways and molecular interactions.
Industry:
Material Science: The compound’s properties may be explored for applications in developing new materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.
Pathways: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Target Compound : Contains a 3,4-dihydropyrazine core, a 3-chloro-4-fluorophenyl group, and a 2-methoxyphenylacetamide side chain. The thioether bridge may enhance metabolic stability compared to ether or amine linkages .
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Features a pyridine core with styryl groups (electron-withdrawing cyano and distyryl substituents) and a 4-chlorophenylacetamide.
- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (): Quinazolinone-thiazolidinone hybrid with dual hydrogen-bonding sites (4-oxo and 2-thioxo groups). The thiazolidinone ring introduces conformational rigidity absent in the target compound .
- N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (): Thienopyrimidinone core with a 2-chloro-4-fluorophenyl group. The sulfur-rich thieno ring may improve membrane permeability compared to the target’s dihydropyrazine .
Physical and Chemical Properties
Biological Activity
The compound 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes relevant in cancer pathways, such as Murine Double Minute 2 (MDM2), which plays a role in tumor suppression. Inhibiting MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could help mitigate oxidative stress in cells, a factor associated with various diseases including cancer and neurodegenerative disorders .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that the compound has cytotoxic effects against several cancer cell lines. For instance, it was evaluated against leukemia and breast cancer cell lines, showing varying degrees of sensitivity .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of the compound:
- Anticancer Activity : The compound was tested against a panel of approximately sixty cancer cell lines at a concentration of 10 µM. Results indicated moderate anticancer activity, particularly against leukemia cell lines .
- Enzyme Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was assessed. It showed moderate inhibition with IC50 values ranging from 10 to 20 µM for different enzyme targets .
Kinetic Studies
Kinetic studies revealed that the compound interacts with target enzymes through competitive inhibition mechanisms. Molecular docking studies suggested that hydrogen bonding plays a crucial role in stabilizing the enzyme-ligand complex .
Data Summary
| Biological Activity | Assay Type | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|
| Anticancer | Cytotoxicity | 10 | Leukemia |
| Enzyme Inhibition | AChE | 15.2 | Various |
| Enzyme Inhibition | BChE | 9.2 | Various |
Case Studies
- MDM2 Inhibition : A study highlighted the design of compounds similar to our target that effectively inhibit MDM2, leading to enhanced p53 activity and subsequent apoptosis in cancer cells .
- Oxidative Stress Mitigation : Research on related compounds indicated their potential role as antioxidants, suggesting that our target may similarly reduce oxidative damage in cellular models .
Scientific Research Applications
Anticancer Properties : Recent studies have indicated that compounds similar to 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines .
Antimicrobial Activity : The compound's thioether component enhances its interaction with biological membranes, contributing to antimicrobial activity. Research has demonstrated that related compounds possess significant antibacterial and antifungal properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazine ring.
- Introduction of the thioether linkage.
- Acetylation of the amine group.
This synthetic pathway allows for the modification of various functional groups to enhance biological activity or reduce toxicity.
Applications in Drug Development
The compound's unique structure and biological properties make it a candidate for further development in drug discovery. Its potential applications include:
- Cancer Therapy : Targeting specific cancer pathways.
- Infectious Diseases : Developing new antimicrobial agents.
- Neurological Disorders : Investigating its effects on neuroprotective pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
